1-Ethylcyclohexyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer synthesis

Due to its chemical structure, 1-ECHMA can be polymerized to form various materials with specific properties. Researchers might explore 1-ECHMA for applications such as engineering plastics, adhesives, or coatings [].

Modification of existing polymers

-ECHMA can be incorporated as a co-monomer during the synthesis of other polymers, potentially influencing their properties like thermal stability, mechanical strength, or hydrophobicity. This aspect could be valuable in research on specialty polymers for various applications.

Biocompatible materials

Some studies suggest that certain methacrylate-based polymers can exhibit biocompatibility. Researchers might explore 1-ECHMA for applications in drug delivery systems or biomaterials []. However, more research is required to determine 1-ECHMA's specific biocompatibility profile.

1-Ethylcyclohexyl methacrylate is a colorless to light yellow liquid with the molecular formula and a molecular weight of 196.29 g/mol. It is classified as a monofunctional acrylate monomer, specifically an ester of methacrylic acid and 1-ethylcyclohexanol. This compound is notable for its low volatility and distinct odor, making it suitable for various applications in the chemical industry, particularly in the production of polymers, coatings, and adhesives .

While detailed safety information is not available for ECHM specifically, some general hazards can be assumed based on its properties as a methacrylate monomer:

- Polymerization: It can undergo free radical polymerization to form polymethacrylate copolymers, which are utilized in various industrial applications such as coatings and adhesives.

- Esterification: The compound reacts with alcohols to produce esters, a reaction that typically requires an acid catalyst.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methacrylic acid and 1-ethylcyclohexanol .

Common Reagents and Conditions- Polymerization: Initiated by free radicals or ultraviolet light.

- Esterification: Requires an acid catalyst and an alcohol.

- Hydrolysis: Conducted in the presence of water along with an acid or base.

1-Ethylcyclohexyl methacrylate can be synthesized through several methods, including:

- Grignard Reaction:

- Magnesium turnings react with bromoethane in a solvent to form a Grignard reagent.

- Cyclohexanone is added to this reagent under controlled temperature conditions.

- The resulting mixture undergoes esterification with methacrylic anhydride.

- Direct Esterification:

Procedure Example

A typical synthesis involves:

- Reacting magnesium chips with ethyl bromide in diethyl ether.

- Adding cyclohexanone and maintaining temperature control during the reaction.

- Introducing methacrylic anhydride to complete the esterification process .

The applications of 1-Ethylcyclohexyl methacrylate span various industries:

- Adhesives and Coatings: Used as a monomer in the production of durable coatings and adhesives.

- Medical Devices: Employed in creating biocompatible materials for medical applications.

- Polymer Production: Acts as a key component in synthesizing various polymers used in industrial products like elastomers and plastics .

Research on the interactions of 1-Ethylcyclohexyl methacrylate focuses on its reactivity with other compounds during polymerization processes. Understanding these interactions is crucial for optimizing its use in creating stable polymers with desired properties. Studies have also looked into its compatibility with biological tissues, which is essential for medical applications .

1-Ethylcyclohexyl methacrylate shares structural similarities with several other methacrylate compounds, including:

- Methyl Methacrylate: A widely used monomer known for its high reactivity and volatility.

- Butyl Methacrylate: Offers flexibility and lower volatility compared to methyl methacrylate but lacks some chemical resistance.

- Cyclohexyl Methacrylate: Similar structure but different physical properties; generally provides better thermal stability.

Comparison TableCompound Unique Properties 1-Ethylcyclohexyl Methacrylate Lower volatility, higher chemical resistance Methyl Methacrylate High reactivity, commonly used Butyl Methacrylate Flexible, lower volatility Cyclohexyl Methacrylate Better thermal stability

| Compound | Unique Properties |

|---|---|

| 1-Ethylcyclohexyl Methacrylate | Lower volatility, higher chemical resistance |

| Methyl Methacrylate | High reactivity, commonly used |

| Butyl Methacrylate | Flexible, lower volatility |

| Cyclohexyl Methacrylate | Better thermal stability |

The unique structure of 1-Ethylcyclohexyl methacrylate imparts distinct properties that make it particularly suitable for specialized applications where lower volatility and enhanced chemical resistance are advantageous .

The compound’s structure includes a methacrylate functional group (CH₂=C(CH₃)COO-) esterified with 1-ethylcyclohexanol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 274248-09-8 | |

| Molecular Formula | C₁₂H₂₀O₂ | |

| Molecular Weight | 196.29 g/mol | |

| Boiling Point | 245–249°C | |

| Density | 0.940 g/mL (at 20°C) | |

| Flash Point | 96°C |

Its IUPAC name is (1-ethylcyclohexyl) 2-methylprop-2-enoate, and it is also referred to as methacrylic acid 1-ethylcyclohexyl ester.

Historical Development and Discovery

The synthesis of 1-ethylcyclohexyl methacrylate was first reported in the early 2000s, leveraging Grignard reagent chemistry. A key patent (CN104910012A) describes a multi-step process:

- Grignard Reagent Formation: Magnesium reacts with bromoethane in tetrahydrofuran to form a Grignard intermediate.

- Cyclohexanone Addition: The intermediate is combined with cyclohexanone to produce 1-ethylcyclohexanol.

- Esterification: Methacrylic anhydride is used to esterify the alcohol under controlled conditions.

This method enables high-purity synthesis (>99% by GC), critical for industrial applications.

Significance in Polymer Chemistry and Materials Science

The compound’s methacrylate group undergoes free radical polymerization, making it suitable for:

- Photoresist Materials: Used in semiconductor manufacturing due to its low volatility and compatibility with UV lithography.

- Polymer Synthesis: Forms homopolymers or copolymers with tailored mechanical and thermal properties. For example, copolymers with ethylene glycol dicyclopentenyl ether acrylate exhibit resistance to microbial colonization.

- Comparison with Analogues:

| Compound | Applications | Key Advantages |

|---|---|---|

| Methyl Methacrylate | Acrylic plastics, adhesives | High clarity, biocompatibility |

| Butyl Methacrylate | Coatings, sealants | Flexibility, UV resistance |

| 1-Ethylcyclohexyl Methacrylate | Photoresists, specialty polymers | Low volatility, hydrophobic properties |

Current Research Landscape

Recent studies focus on optimizing polymerization methods and exploring novel applications:

- Click-Chemoenzymatic ATRP: A hybrid approach combines enzymatic catalysis with atom-transfer radical polymerization (ATRP) to synthesize controlled-architecture polymers.

- Bioactive Polymers: Research investigates antimicrobial hydrogels incorporating methacrylate derivatives, though direct studies on 1-ethylcyclohexyl methacrylate remain limited.

- Industrial Process Improvements: Efforts to reduce waste and energy consumption in synthesis, such as solvent-free esterification or catalytic recycling.

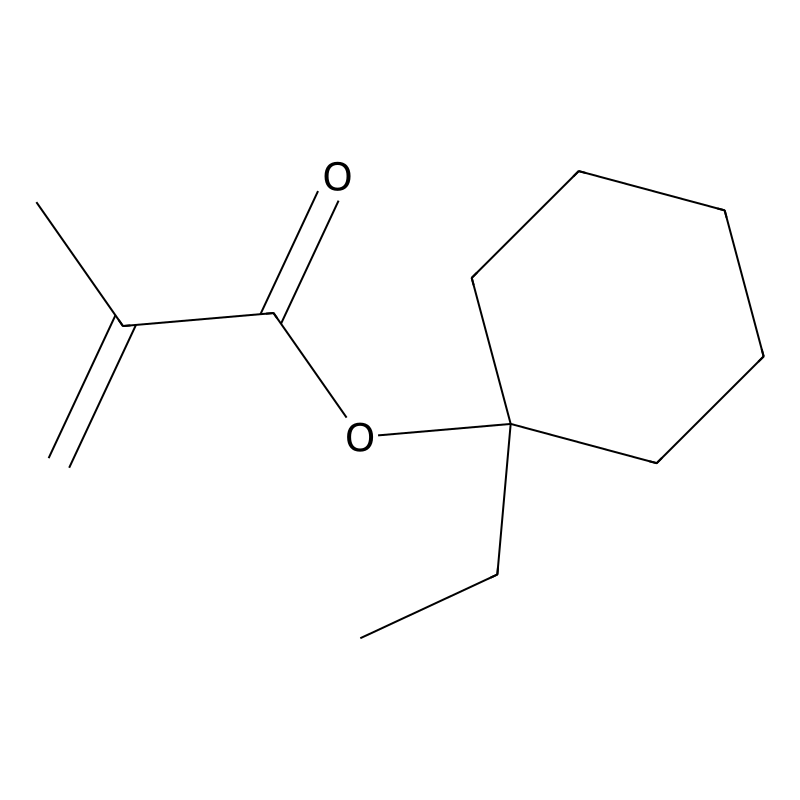

Molecular Structure and Formula (C₁₂H₂₀O₂)

1-Ethylcyclohexyl methacrylate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol [1] [2] [3]. The compound is classified as a methacrylate ester, specifically an ester of methacrylic acid and 1-ethylcyclohexanol [2] [4]. The structure consists of a cyclohexyl ring substituted with an ethyl group at the 1-position, which is connected to a methacrylate functional group through an ester linkage [5].

The compound is systematically named as 2-propenoic acid, 2-methyl-, 1-ethylcyclohexyl ester, with the IUPAC name being (1-ethylcyclohexyl) 2-methylprop-2-enoate [2] [3] . The CAS Registry Number is 274248-09-8 [1] [2] [3]. The molecular structure features a vinyl group (C=C) characteristic of methacrylates, connected to a carbonyl group (C=O) which forms an ester bond with the 1-ethylcyclohexyl alcohol moiety [2] [4].

Stereochemical Considerations

The stereochemical aspects of 1-ethylcyclohexyl methacrylate are determined by the presence of the cyclohexyl ring and the ethyl substituent. The cyclohexyl ring can adopt different conformations, primarily the chair conformation, which is the most stable configuration for six-membered rings [7]. The ethyl substituent attached to the cyclohexyl ring at the 1-position introduces an additional stereochemical element, as the ethyl group can occupy either axial or equatorial positions during ring flipping [7].

The compound does not possess a chiral center at the carbon atom bearing the ethyl group, as this carbon is connected to two identical groups (the cyclohexyl ring carbons), making the molecule achiral overall [8]. However, the compound can exist in different conformational isomers due to the flexibility of the cyclohexyl ring and the rotation around the C-C bond connecting the ethyl group to the ring [7].

The methacrylate portion of the molecule contains a double bond (C=C) that can potentially exhibit E/Z isomerism, but in this case, the double bond is part of the vinyl group where one carbon bears two hydrogen atoms, eliminating the possibility of geometric isomerism [9].

Physical Properties

State and Appearance

1-Ethylcyclohexyl methacrylate exists as a liquid at room temperature (20°C) [1] [10]. The compound appears as a colorless to light yellow clear liquid [1] [2] [10]. Commercial samples typically exhibit high purity, with specifications indicating greater than 98.0% purity by gas chromatography [1] [11] [10].

Density and Viscosity

The density of 1-ethylcyclohexyl methacrylate is reported as 0.94 ± 0.1 g/cm³ [4] [12]. The specific gravity at 20/20°C is documented as 0.96 [1] [10]. These values indicate that the compound is less dense than water, which is consistent with its organic nature and the presence of the large cyclohexyl substituent that reduces the overall density [1] [4].

Viscosity data for 1-ethylcyclohexyl methacrylate specifically is limited in the literature. However, the compound is described as having low volatility, which suggests a relatively higher viscosity compared to simpler methacrylate esters [2] . The cyclohexyl ring structure and ethyl substituent contribute to increased molecular size and intermolecular interactions, resulting in higher viscosity compared to linear methacrylate esters [14].

Boiling and Flash Points

The boiling point of 1-ethylcyclohexyl methacrylate is reported in the range of 245-249°C [4] [11] [12]. Some sources provide a more specific value of 247.3 ± 9.0°C [4] [12]. The relatively high boiling point reflects the substantial molecular weight and the presence of the bulky cyclohexyl group, which increases intermolecular van der Waals forces [4] [11].

The flash point of the compound is consistently reported as 96°C [1] [4] [10]. This value indicates that the compound is combustible but not highly flammable at room temperature, making it safer to handle compared to more volatile methacrylate esters [1] [4]. The relatively high flash point is attributable to the low vapor pressure of the compound [4].

Solubility Parameters

1-Ethylcyclohexyl methacrylate exhibits very limited solubility in water, described as "very slightly soluble" [4]. This poor water solubility is expected due to the hydrophobic nature of the cyclohexyl and ethyl substituents, which dominate the molecular structure and reduce interaction with polar water molecules [4].

In contrast, the compound demonstrates good miscibility with many organic solvents [4]. This solubility characteristic is typical of methacrylate esters and is attributed to the presence of both the ester functional group and the organic substituents that can interact favorably with organic solvents through van der Waals forces and dipole interactions [4].

Thermodynamic Properties

Specific thermodynamic data for 1-ethylcyclohexyl methacrylate is limited in the available literature. However, general thermodynamic properties can be inferred from related methacrylate compounds and the structural characteristics of the molecule [15] [16].

The compound is expected to have a negative standard enthalpy of formation due to the stable ester bond and the saturated cyclohexyl ring system [15]. The presence of the bulky cyclohexyl substituent likely contributes to a relatively large molar volume and correspondingly affects the entropy of the system [16].

Heat capacity data for methacrylate polymers suggests that the monomeric form would have characteristic vibrational modes associated with the C=C double bond, C=O stretch, and the cyclohexyl ring vibrations [15] [16]. The compound's low volatility and relatively high boiling point indicate strong intermolecular interactions and a correspondingly high enthalpy of vaporization [4].

Temperature-dependent properties show that the compound requires refrigerated storage (0-10°C) to maintain stability and prevent polymerization [1] [10]. This temperature sensitivity reflects the reactive nature of the methacrylate double bond and the thermodynamic favorability of polymerization reactions at elevated temperatures [1].

Electronic Structure and Bonding Characteristics

The electronic structure of 1-ethylcyclohexyl methacrylate is characterized by the presence of several distinct bonding regions: the methacrylate double bond, the ester carbonyl group, and the saturated cyclohexyl ring system [17] [18].

The methacrylate portion contains a conjugated system involving the C=C double bond and the adjacent carbonyl group (C=O) [18] [9]. This conjugation allows for electron delocalization between the π-electrons of the double bond and the π-electrons of the carbonyl group, resulting in resonance stabilization [18] [19]. The conjugation lowers the overall energy of the molecule and affects the reactivity of both the double bond and the carbonyl group [18] [9].

The ester functional group exhibits characteristic electronic properties with the carbonyl carbon being sp² hybridized [20] [21]. The oxygen atoms in the ester group possess lone pairs of electrons that can participate in resonance with the carbonyl π-system [20] [21]. This electron delocalization contributes to the planar geometry around the ester group and affects the compound's reactivity toward nucleophilic attack [20].

The cyclohexyl ring system consists entirely of sp³ hybridized carbons with typical tetrahedral bond angles [7]. The saturated nature of the ring provides stability and influences the overall conformational behavior of the molecule [7]. The ethyl substituent on the cyclohexyl ring introduces additional conformational flexibility through rotation around the C-C bond [7].

The electronic properties of the compound are influenced by the combination of the electron-withdrawing nature of the ester group and the electron-donating effects of the alkyl substituents [22]. The cyclohexyl ring, being a saturated hydrocarbon, acts as an electron-donating group that can influence the reactivity of the methacrylate double bond through inductive effects [22].

Studies on related methacrylate compounds have shown that the electronic structure significantly affects polymerization behavior, with the conjugated system playing a crucial role in free radical polymerization mechanisms [17] [23]. The compound's electronic structure makes it suitable for applications requiring controlled polymerization, such as in photoresist materials and specialty polymers [11] [24].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₀O₂ | - | [1] [2] [3] |

| Molecular Weight | 196.29 | g/mol | [1] [2] [3] |

| Density | 0.94 ± 0.1 | g/cm³ | [4] [12] |

| Boiling Point | 245-249 | °C | [4] [11] [12] |

| Flash Point | 96 | °C | [1] [4] [10] |

| Specific Gravity (20/20°C) | 0.96 | - | [1] [10] |

| Water Solubility | Very slightly soluble | - | [4] |

| Purity (Commercial) | >98.0 | % | [1] [11] [10] |

Reaction of Methacrylic Acid with 1-Ethylcyclohexanol

The direct esterification of methacrylic acid with 1-ethylcyclohexanol represents the most straightforward laboratory synthesis route for 1-ethylcyclohexyl methacrylate [1] . This classical esterification reaction follows established mechanisms where the carboxylic acid group of methacrylic acid reacts with the hydroxyl group of 1-ethylcyclohexanol to form the desired ester linkage with elimination of water [4].

The reaction typically employs acid catalysts such as sulfuric acid or para-toluenesulfonic acid to facilitate the esterification process [5] [6]. Temperature control is critical, with optimal reaction conditions ranging from 60 to 120 degrees Celsius to achieve satisfactory conversion rates while minimizing side reactions [5]. The reaction mixture requires careful monitoring to prevent unwanted polymerization of the methacrylate product, necessitating the addition of polymerization inhibitors such as hydroquinone or its monomethyl ether derivative [7] [8].

Under optimized laboratory conditions, this direct esterification approach can achieve yields of 70 to 85 percent with product purities exceeding 98 percent [4]. The reaction kinetics follow typical esterification patterns, with the equilibrium position favoring ester formation when water is continuously removed from the reaction system [5]. Advanced techniques such as azeotropic distillation or the use of molecular sieves can enhance conversion efficiency by driving the equilibrium toward product formation through water removal [5] [6].

Esterification Techniques

Several specialized esterification techniques have been developed to optimize the synthesis of 1-ethylcyclohexyl methacrylate in laboratory settings. The Fischer esterification method, involving direct combination of the carboxylic acid and alcohol components in the presence of a strong acid catalyst, remains the most widely employed approach [6] [9]. This technique benefits from its simplicity and reliability, making it particularly suitable for small-scale laboratory preparations [6].

Alternative esterification strategies include the use of carbodiimide coupling agents, which activate the carboxylic acid component for nucleophilic attack by the alcohol [9]. These methods offer advantages in terms of milder reaction conditions and reduced formation of unwanted byproducts, though they typically involve higher reagent costs [9]. The DCC-mediated esterification (dicyclohexylcarbodiimide) approach has shown particular promise for sensitive substrates where harsh acidic conditions might cause decomposition [9].

Mixed anhydride methods represent another sophisticated esterification technique, where methacrylic acid is first converted to a mixed anhydride intermediate before reaction with 1-ethylcyclohexanol [9]. This approach often provides superior yields and reduced reaction times compared to direct esterification methods, particularly when optimized reaction conditions are employed [9]. Temperature control remains crucial across all esterification techniques, with most procedures requiring precise maintenance of reaction temperatures between 80 and 120 degrees Celsius to achieve optimal results [5] [4].

Industrial Production Methods

Grignard Reagent Pathways

Industrial synthesis of 1-ethylcyclohexyl methacrylate via Grignard reagent pathways represents a sophisticated organometallic approach that has demonstrated exceptional yields in manufacturing settings [1] . The process begins with the formation of ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether under strictly controlled atmospheric conditions [1] [10].

The detailed industrial protocol involves weighing 34.3 grams of magnesium chips, 10 grams of cesium chloride, and 100 grams of diethyl ether in a 2-liter three-necked flask under dry nitrogen protection [1]. A preliminary solution containing 222.4 grams of ethyl bromide and 100 grams of cyclohexanone dissolved in 500 grams of diethyl ether is prepared and placed in a constant pressure dropping funnel [1]. The Grignard reaction is initiated by adding 5 milliliters of the preliminary solution to the magnesium chips, resulting in substantial heat release and temperature elevation to 60 degrees Celsius [1].

The subsequent addition of methacrylic anhydride to the formed Grignard reagent requires precise temperature control below 65 degrees Celsius [1]. Industrial operations typically incorporate potassium tert-butoxide (8.96 grams) and phenothiazine (10 grams) as process modifiers to enhance reaction selectivity and prevent unwanted side reactions [1]. The complete process yields 180.6 grams of colorless transparent liquid with confirmed structural integrity and purity of 99.52 percent, achieving an overall yield of 90.3 percent [1].

Transesterification from Methyl Methacrylate

The transesterification route from methyl methacrylate represents an increasingly important industrial pathway for producing 1-ethylcyclohexyl methacrylate, offering advantages in terms of raw material availability and process economics [11] [12] [13]. This method utilizes the readily available methyl methacrylate as a starting material, which undergoes alcohol exchange with 1-ethylcyclohexanol to produce the desired ester [11].

Industrial transesterification processes typically employ lithium alkoxide catalysts prepared by treatment of 1-ethylcyclohexanol with lithium diisopropylamide (LDA) at controlled temperatures [11] [12]. The catalyst preparation involves cooling the alcohol-containing reaction mixture in an ice bath before adding LDA solution, followed by stirring at 0 degrees Celsius for 30 minutes to ensure complete alkoxide formation [11]. The transesterification reaction proceeds at elevated temperatures of 120 degrees Celsius for optimal conversion rates [11] [13].

Modern industrial implementations have achieved conversion rates ranging from 30 to 65 percent, depending on reaction conditions and catalyst loading [11]. Advanced process optimization techniques focus on controlling the molar ratio of methyl methacrylate to lithium alkoxide, with ratios of 0.5 to 2.0 equivalents providing the most favorable outcomes [11]. Extended reaction times up to 24 hours can achieve conversion rates approaching 65 percent, though economic considerations typically favor shorter reaction cycles with moderate conversion rates followed by product recycling [11].

The transesterification approach offers particular advantages for continuous manufacturing operations, where methyl methacrylate feedstock can be readily sourced and the methanol byproduct can be recovered and utilized in other industrial processes [11] [12]. Process intensification strategies including reactive distillation have been explored to enhance conversion efficiency and reduce energy consumption [12] [13].

Catalytic Approaches

Advanced catalytic methodologies for industrial production of 1-ethylcyclohexyl methacrylate have evolved significantly, incorporating heterogeneous catalyst systems that offer improved process sustainability and product quality [5] [14] [15]. Solid acid catalysts, particularly cation-exchange resins with sulfonate functional groups such as NKC-9 resin, have demonstrated exceptional performance in large-scale esterification processes [5].

The implementation of NKC-9 resin catalyst in industrial settings involves optimization of multiple process parameters including catalyst loading, temperature, and pressure conditions [5]. Research findings indicate that optimal catalyst performance occurs within temperature ranges of 80 to 120 degrees Celsius, with pressure conditions varying from atmospheric to reduced pressure depending on specific process requirements [5]. The kinetic modeling based on Langmuir-Hinshelwood mechanisms has revealed that both methacrylic acid and 1-ethylcyclohexanol undergo uniform adsorption on catalyst surfaces, facilitating efficient esterification [5].

Industrial catalytic processes benefit from the development of specialized catalyst formulations incorporating hexaaluminate structures, which provide enhanced thermal stability and resistance to deactivation [16]. Barium hexaaluminate (BHA) has emerged as a particularly effective catalyst system, demonstrating the highest turnover frequency among tested materials [16]. The catalyst performance correlates with the presence of medium-strength Brönsted and weak Lewis acid sites, combined with unique layered structures and optimized surface area characteristics [16].

Environmental considerations have driven the development of green catalytic approaches utilizing biocatalysts and environmentally benign catalyst systems [15] [17] [18]. These sustainable catalytic methodologies incorporate renewable feedstocks and minimize the generation of hazardous waste products, aligning with modern industrial sustainability objectives [15] [17]. The integration of dual-engine catalytic systems, combining copper and cesium components, has shown promise for one-step synthesis approaches that enhance process efficiency while reducing environmental impact [19].

Purification and Stabilization Techniques

Distillation Parameters

The purification of 1-ethylcyclohexyl methacrylate through distillation requires precise control of operational parameters to achieve the desired product purity while preventing thermal decomposition and unwanted polymerization [20] [21] [22]. The compound exhibits a boiling point of 247.3 ± 9.0 degrees Celsius at atmospheric pressure, necessitating reduced pressure distillation for practical industrial applications [23] [24].

Vacuum distillation operations typically employ pressures ranging from 60 Pascal (0.45 millimeters of mercury) to achieve distillation temperatures between 60 and 80 degrees Celsius [1] [20]. This significant pressure reduction is essential to maintain temperatures below the threshold for thermal polymerization while ensuring efficient separation from impurities [20] [21]. Industrial distillation systems incorporate multiple column configurations, often employing two distillation columns in series to achieve optimal separation efficiency [20].

The first distillation column operates with feeding in the median section to create distinct upper and lower separation zones [20]. Critical operational parameters include maintaining column temperatures below 90 degrees Celsius, and preferably below 85 degrees Celsius, to prevent methacrylate polymerization [20]. The pressure differential between successive columns enhances separation efficiency, with the second column typically operating at lower pressure than the first [20].

Reflux ratios constitute another crucial distillation parameter, with optimal values ranging from 10 to 50 depending on the specific separation requirements [20]. Higher reflux ratios improve separation efficiency but increase energy consumption, requiring careful optimization based on economic considerations [20] [25]. Advanced distillation designs incorporate lateral extraction systems to minimize product losses during separation of azeotropic mixtures [20].

MEHQ Stabilization

Hydroquinone monomethyl ether (MEHQ) stabilization represents the standard industrial practice for preventing unwanted polymerization of 1-ethylcyclohexyl methacrylate during storage, handling, and processing operations [7] [8] [14] [26]. MEHQ functions as a radical scavenger, interrupting the free radical polymerization mechanisms that could otherwise lead to product deterioration [14] [26].

The effectiveness of MEHQ stabilization depends critically on the presence of dissolved molecular oxygen, as confirmed by comprehensive investigations under both air and nitrogen atmospheres [14]. The stabilizer mechanism requires oxygen for optimal performance, with consumption ratios of approximately 6:1 (oxygen to MEHQ on a molar basis) observed under typical industrial conditions [14]. Temperature significantly influences MEHQ consumption rates, with negligible consumption below 60 degrees Celsius and accelerated degradation above 80 degrees Celsius [14].

Industrial implementation of MEHQ stabilization typically involves concentrations ranging from 50 to 200 parts per million, depending on storage conditions and anticipated exposure duration [7] [8] [26]. Lower concentrations (50-100 ppm) suffice for standard storage conditions below 60 degrees Celsius, while elevated temperatures require higher stabilizer loadings up to 300 ppm [14]. The linear relationship between temperature and MEHQ consumption above 60 degrees Celsius enables predictive calculations for determining required stabilizer quantities [14].

Storage protocols for MEHQ-stabilized 1-ethylcyclohexyl methacrylate specify temperatures between 2 and 8 degrees Celsius for optimal stability [7] [8]. Under these conditions, the stabilized product maintains integrity for 6 to 12 months without significant degradation [26] [27]. Industrial handling procedures emphasize the importance of maintaining oxygen presence during storage and transport to ensure continued stabilizer effectiveness [14].

Green Chemistry Approaches to 1-Ethylcyclohexyl Methacrylate Synthesis

The development of environmentally sustainable synthesis routes for 1-ethylcyclohexyl methacrylate aligns with contemporary green chemistry principles, emphasizing reduced environmental impact, renewable feedstock utilization, and minimized waste generation [15] [28] [17] [18]. Modern approaches focus on incorporating bio-based raw materials and implementing catalytic systems that operate under mild conditions while maintaining high efficiency [28] [16] [18].

Sustainable production strategies have emerged from leading chemical manufacturers, with Mitsubishi Chemical Corporation pioneering the development of manufacturing technologies utilizing plant-derived materials for methacrylate monomer production [28]. These innovative approaches encompass molecular recycling of used acrylic resins, application of plant-derived raw materials to existing manufacturing processes, and direct fermentation-based production from renewable feedstocks [28]. The pilot plant operations initiated in fiscal year 2023 target commercial-scale implementation by 2026, potentially enabling 100 percent bio-derived carbon content in methacrylate products [28].

Advanced green synthesis methodologies incorporate dual-engine-driven catalytic systems that integrate multiple reaction steps into single-pot processes, reducing energy consumption and eliminating intermediate purification requirements [19]. These copper-cesium catalytic systems facilitate one-step synthesis from methanol and renewable feedstocks, achieving selectivities up to 64 percent for unsaturated ester products [19]. The channel-expanding strategy employed in catalyst design increases mesopore diameters from 14 to 20 nanometers, resulting in 30 percent specific surface area enhancement and improved catalytic performance [19].

Bio-based methacrylate production has achieved commercial viability through the VISIOMER Terra product family, incorporating up to 85 percent renewable raw materials while maintaining performance standards [18]. These products carry DIN CERTCO certification for bio-based content, verified through C14 radiocarbon methodology according to ASTM D 6866:2021 protocols [18]. Life cycle analyses conducted according to ISO 14040/14044 standards demonstrate significant reductions in carbon footprint and environmental impact compared to conventional production methods [18].

Innovative green chemistry approaches extend to specialized synthesis techniques such as vesicular catalysis, enabling stereoregular polymerization in aqueous media at ambient temperature and pressure [17]. These methodologies utilize confined reaction spaces within polymer vesicle membranes to control tacticity while eliminating the need for organic solvents and harsh reaction conditions [17]. The E-factor calculations for green synthesis approaches demonstrate favorable values ranging from 1.5 to 2.1, indicating minimal waste generation compared to traditional pharmaceutical and fine chemical processes [29].